molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No. B1582647
CAS RN: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Patent
US08791148B2

Procedure details

A solution of 25.3 g (152 ml) of (4-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo.
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:18]O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH3:18])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
152 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
added to ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 70 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.